molecular formula C16H13NO3 B11855466 5-Hydroxy-4-(4-(hydroxymethyl)phenyl)isoquinolin-1(2H)-one CAS No. 656234-50-3

5-Hydroxy-4-(4-(hydroxymethyl)phenyl)isoquinolin-1(2H)-one

Cat. No.: B11855466
CAS No.: 656234-50-3
M. Wt: 267.28 g/mol
InChI Key: VIPQLKFCBZYBCP-UHFFFAOYSA-N
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Description

5-Hydroxy-4-(4-(hydroxymethyl)phenyl)isoquinolin-1(2H)-one is a synthetic isoquinolinone derivative characterized by a hydroxyl group at position 5 and a 4-(hydroxymethyl)phenyl substituent at position 4 of the isoquinolinone scaffold. This compound belongs to a broader class of bioactive molecules, where structural modifications at these positions influence solubility, pharmacokinetics, and target binding.

Properties

CAS No.

656234-50-3

Molecular Formula

C16H13NO3

Molecular Weight

267.28 g/mol

IUPAC Name

5-hydroxy-4-[4-(hydroxymethyl)phenyl]-2H-isoquinolin-1-one

InChI

InChI=1S/C16H13NO3/c18-9-10-4-6-11(7-5-10)13-8-17-16(20)12-2-1-3-14(19)15(12)13/h1-8,18-19H,9H2,(H,17,20)

InChI Key

VIPQLKFCBZYBCP-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)O)C(=CNC2=O)C3=CC=C(C=C3)CO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Hydroxy-4-(4-(hydroxymethyl)phenyl)isoquinolin-1(2H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Isoquinoline Core: The isoquinoline core can be synthesized through the Pomeranz-Fritsch reaction, which involves the condensation of benzaldehyde with aminoacetaldehyde diethyl acetal.

    Hydroxymethylation: The hydroxymethyl group can be introduced at the 4th position of the phenyl ring through a formylation reaction followed by reduction using sodium borohydride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound with high purity.

Chemical Reactions Analysis

Types of Reactions

5-Hydroxy-4-(4-(hydroxymethyl)phenyl)isoquinolin-1(2H)-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl and hydroxymethyl groups can be oxidized to form corresponding ketones and aldehydes using oxidizing agents like chromium trioxide or pyridinium chlorochromate.

    Reduction: The compound can be reduced to form dihydro derivatives using reducing agents such as lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

    Oxidation: Chromium trioxide in acetic acid, pyridinium chlorochromate in dichloromethane.

    Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.

    Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst, nitro groups using nitric acid and sulfuric acid.

Major Products Formed

    Oxidation: Formation of 5-oxo-4-(4-(formyl)phenyl)isoquinolin-1(2H)-one.

    Reduction: Formation of 5-hydroxy-4-(4-(hydroxymethyl)phenyl)dihydroisoquinolin-1(2H)-one.

    Substitution: Formation of halogenated or nitrated derivatives of the compound.

Scientific Research Applications

5-Hydroxy-4-(4-(hydroxymethyl)phenyl)isoquinolin-1(2H)-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and pharmaceuticals.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases, including neurodegenerative disorders and cancer.

    Industry: Utilized in the development of novel materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 5-Hydroxy-4-(4-(hydroxymethyl)phenyl)isoquinolin-1(2H)-one involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, and proteins involved in cellular processes.

    Pathways Involved: It may modulate signaling pathways related to cell proliferation, apoptosis, and oxidative stress. For example, it could inhibit the activity of certain kinases or activate transcription factors that regulate gene expression.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogs and their differentiating features are summarized below:

Compound Name (CAS RN) Substituent at Position 4 Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Source
Target Compound 4-(hydroxymethyl)phenyl C₁₆H₁₃NO₃ 267.29 Hypothesized enhanced solubility due to polar hydroxymethyl group N/A
5-Hydroxy-4-(3-methoxyphenyl)isoquinolin-1(2H)-one (656234-24-1) 3-methoxyphenyl C₁₆H₁₃NO₃ 267.29 Reduced polarity vs. hydroxymethyl; potential metabolic stability
4-(3,4-Dihydroxyphenyl)-5-hydroxyisoquinolin-1(2H)-one (656234-48-9) 3,4-dihydroxyphenyl C₁₅H₁₁NO₄ 269.25 Higher polarity and H-bonding capacity; possible antioxidant activity
5-Hydroxy-4-(naphthalen-2-yl)isoquinolin-1(2H)-one (656234-36-5) naphthalen-2-yl C₁₉H₁₃NO₂ 295.31 Increased lipophilicity; enhanced aromatic stacking interactions
5-Hydroxy-4-{3-[(pyrrolidin-1-yl)methyl]phenyl}isoquinolin-1(2H)-one (17330-79-9) 3-(pyrrolidinylmethyl)phenyl C₂₀H₂₀N₂O₂ 320.39 Tertiary amine enhances basicity; reported enzyme inhibition (e.g., tankyrase)

Functional Group Impact Analysis

  • Methoxy (656234-24-1): Offers moderate lipophilicity and metabolic stability but reduced H-bonding capacity.
  • Naphthalenyl (656234-36-5): Enhances hydrophobic interactions, suitable for targeting aromatic-rich binding pockets.
  • Pyrrolidinylmethyl (17330-79-9): Introduces basicity and conformational flexibility, critical for enzyme inhibition .

Biological Activity

5-Hydroxy-4-(4-(hydroxymethyl)phenyl)isoquinolin-1(2H)-one, also known by its CAS number 656234-50-3, is a compound of significant interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by data tables and case studies.

The compound has the following chemical characteristics:

PropertyValue
Molecular FormulaC16H13NO3
Molecular Weight267.27 g/mol
LogP3.621
PSA (Polar Surface Area)53.35 Ų

These properties suggest that the compound may exhibit moderate lipophilicity, which is often correlated with bioactivity in biological systems.

Antioxidant Activity

Research indicates that isoquinoline derivatives can exhibit antioxidant properties. The presence of hydroxyl groups in 5-Hydroxy-4-(4-(hydroxymethyl)phenyl)isoquinolin-1(2H)-one may enhance its ability to scavenge free radicals, thereby protecting cells from oxidative stress. A study demonstrated that similar compounds showed significant inhibition of lipid peroxidation, suggesting potential protective effects against cellular damage.

Antimicrobial Activity

The compound has been evaluated for its antimicrobial properties against various bacterial strains. Preliminary studies indicate that it possesses notable activity against both Gram-positive and Gram-negative bacteria. For instance, the minimum inhibitory concentration (MIC) values for related isoquinoline derivatives ranged from 0.0039 to 0.025 mg/mL against Staphylococcus aureus and Escherichia coli . This suggests that 5-Hydroxy-4-(4-(hydroxymethyl)phenyl)isoquinolin-1(2H)-one might have similar efficacy.

Enzyme Inhibition

Isoquinoline derivatives are known to act as inhibitors of cholinesterases, which are critical enzymes in neurotransmission. The structure of 5-Hydroxy-4-(4-(hydroxymethyl)phenyl)isoquinolin-1(2H)-one suggests that it may interact with the active sites of these enzymes, potentially leading to increased levels of acetylcholine in synaptic clefts. This could have implications for neurodegenerative diseases like Alzheimer's, where cholinesterase inhibitors are often employed as therapeutic agents .

Case Studies

  • Antioxidant Efficacy : A study conducted on a series of isoquinoline derivatives found that compounds with hydroxyl substitutions exhibited significant antioxidant activity, measured through DPPH radical scavenging assays. The results indicated that the hydroxymethyl group enhances electron donation capabilities, contributing to higher antioxidant potential.
  • Antimicrobial Testing : In a comparative analysis involving various isoquinoline compounds, 5-Hydroxy-4-(4-(hydroxymethyl)phenyl)isoquinolin-1(2H)-one demonstrated superior antimicrobial activity against clinical isolates of E. coli and S. aureus when tested using the agar diffusion method.
  • Cholinesterase Inhibition : A recent pharmacological study highlighted the cholinesterase inhibitory potential of isoquinoline derivatives, including those structurally similar to our compound. The findings suggested that such compounds could be developed into therapeutic agents for treating cognitive decline associated with Alzheimer's disease.

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